11-Ketoprogesterone

Description

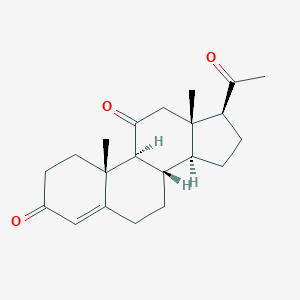

structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-17,19H,4-9,11H2,1-3H3/t15-,16+,17-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAVAGKRWFGIEA-DADBAOPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031475 | |

| Record name | 11-Ketoprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

516-15-4 | |

| Record name | Pregn-4-ene-3,11,20-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=516-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Ketoprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Ketoprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregn-4-ene-3,11,20-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-KETOPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y1Y86O4T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

11-Ketoprogesterone: A Technical Guide on its Biological Function and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Ketoprogesterone (11-KP4), a pregnane (B1235032) steroid, has emerged as a critical intermediate in alternative androgen biosynthesis pathways. While possessing minimal intrinsic hormonal activity, its significance lies in its role as a key substrate for the production of potent androgens, particularly in castration-resistant prostate cancer and certain endocrine disorders. This technical guide provides a comprehensive overview of the biological function of 11-Ketoprogesterone, detailing its metabolic pathways, enzymatic regulation, and methods for its study.

Introduction

11-Ketoprogesterone (pregn-4-ene-3,11,20-trione) is a C21 steroid that has been identified as a crucial node in the complex network of human steroidogenesis.[1] Historically, it was noted for its effects on carbohydrate metabolism, similar to adrenal cortex hormones like cortisone, and was even used in veterinary medicine.[2] However, it lacks conventional glucocorticoid, mineralocorticoid, androgenic, estrogenic, or progestogenic activities.[2] Its primary biological function is now understood to be that of a precursor in the "backdoor" pathway of androgen synthesis, contributing to the pool of potent androgens such as 11-ketodihydrotestosterone (B1662675) (11KDHT).[3][4] This pathway is of particular interest in pathologies characterized by androgen excess or resistance to conventional anti-androgen therapies.

Biosynthesis and Metabolism of 11-Ketoprogesterone

11-Ketoprogesterone is not a primary product of steroidogenesis but is formed from the metabolism of progesterone. The key enzymatic reactions involved in its formation and subsequent conversion are outlined below.

Formation of 11-Ketoprogesterone

The direct precursor to 11-Ketoprogesterone is 11β-hydroxyprogesterone (11β-OHP4). The conversion is catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) .[3][5] This enzyme oxidizes the 11β-hydroxyl group of 11β-OHP4 to an 11-keto group, yielding 11-Ketoprogesterone.[5] Conversely, the reverse reaction, the reduction of 11-Ketoprogesterone to 11β-OHP4, is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) .[3][5]

The "Backdoor" Pathway to Potent Androgens

11-Ketoprogesterone is a critical intermediate in an alternative route to the potent androgen, 11-ketodihydrotestosterone (11KDHT). This pathway, often referred to as the "C11-oxy backdoor pathway," bypasses the conventional route that proceeds via testosterone. The key steps involving 11-Ketoprogesterone are:

-

5α-Reduction: 11-Ketoprogesterone is a substrate for 5α-reductase (SRD5A) , which converts it to 5α-pregnan-3,11,20-trione (11-ketodihydroprogesterone).[3]

-

3α-Reduction: Subsequently, aldo-keto reductase family 1 member C2 (AKR1C2) , also known as 3α-hydroxysteroid dehydrogenase type 3, reduces the 3-keto group to a 3α-hydroxyl group, forming 5α-pregnan-3α-ol-11,20-dione (alfaxalone).[3]

-

17α-Hydroxylation and 17,20-Lyase Activity: While 11-Ketoprogesterone itself can be 17α-hydroxylated by cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) to produce 21-deoxycortisone, the subsequent 17,20-lyase reaction to form C19 steroids is inefficient.[6][7] However, downstream metabolites like alfaxalone (B1662665) can be efficiently converted by CYP17A1 to C11-oxy C19 steroids, ultimately leading to the formation of 11-ketoandrosterone (B135574) and subsequently 11-ketodihydrotestosterone (11KDHT).[3][7]

The end-product of this pathway, 11KDHT, is a potent androgen with affinity and activity at the androgen receptor comparable to dihydrotestosterone (B1667394) (DHT).[4]

Signaling Pathways

The primary biological significance of 11-Ketoprogesterone is its contribution to the synthesis of androgens that then activate the androgen receptor (AR). The signaling pathway is therefore intrinsically linked to the canonical androgen signaling cascade.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP17A1 exhibits 17αhydroxylase/17,20-lyase activity towards 11β-hydroxyprogesterone and 11-ketoprogesterone metabolites in the C11-oxy backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

The Role of 11-Ketoprogesterone in Steroid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Ketoprogesterone (11KP4) is a C21 steroid increasingly recognized for its significant role as an intermediate in alternative or "backdoor" androgen synthesis pathways. While historically considered a minor metabolite, recent evidence highlights its function as a key precursor to potent androgens, such as 11-ketodihydrotestosterone (B1662675) (11KDHT), particularly in endocrine disorders like congenital adrenal hyperplasia (CAH) and in castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth overview of the biosynthesis and metabolism of 11-Ketoprogesterone, detailing the enzymatic players, relevant metabolic pathways, and its implications in pathophysiology. Furthermore, this document summarizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual diagrams of its metabolic fate and common investigative workflows.

Introduction to 11-Ketoprogesterone

11-Ketoprogesterone (pregn-4-ene-3,11,20-trione) is a pregnane (B1235032) steroid that serves as a crucial node in adrenal steroidogenesis.[1][2] It is structurally related to cortisone (B1669442) and has been shown to affect carbohydrate metabolism.[1][2] While it lacks significant glucocorticoid or mineralocorticoid activity itself, its importance lies in its position as a substrate for several key steroidogenic enzymes.[1] Its metabolism contributes to the pool of potent C19 androgens through alternative routes, bypassing the classical pathways that rely on testosterone (B1683101) as an intermediate.[1][3] This "C11-oxy backdoor pathway" is of significant interest in understanding hyperandrogenic states and mechanisms of resistance to conventional androgen deprivation therapies in prostate cancer.[4][5]

Biosynthesis of 11-Ketoprogesterone

The synthesis of 11-Ketoprogesterone is a two-step enzymatic process originating from progesterone (B1679170), a central intermediate in steroid production.

-

11β-Hydroxylation of Progesterone: The initial and rate-limiting step is the hydroxylation of progesterone (P4) at the C11 position to form 11β-hydroxyprogesterone (11OHP4).[1] This reaction is catalyzed by mitochondrial cytochrome P450 enzymes, primarily CYP11B1 (11β-hydroxylase) and to a lesser extent, CYP11B2 (aldosterone synthase) , which are predominantly expressed in the adrenal gland.[1][6] In pathological conditions such as 21-hydroxylase deficiency (a form of CAH), the substrate backlog shunts progesterone towards this 11β-hydroxylation pathway, leading to increased levels of 11OHP4.[1][6]

-

Oxidation to 11-Ketoprogesterone: The newly formed 11β-hydroxyprogesterone is then converted to 11-Ketoprogesterone through the oxidation of the 11β-hydroxyl group.[1] This reaction is efficiently catalyzed by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[1][3] Conversely, the reverse reaction, the reduction of 11-Ketoprogesterone back to 11β-hydroxyprogesterone, is readily catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) .[1][7] The prominent activity of 11β-HSD2 favors the biosynthesis of 11-Ketoprogesterone.[3][8]

Metabolism via the C11-oxy Backdoor Pathway

11-Ketoprogesterone is a key substrate in an alternative androgen synthesis pathway that ultimately yields potent 11-oxygenated androgens. This pathway is particularly relevant in tissues that express the necessary steroidogenic enzymes.

-

A-Ring Reduction: 11-Ketoprogesterone is metabolized by 5α-reductases (SRD5A) and 3α-hydroxysteroid dehydrogenases (AKR1C family) in the backdoor pathway.[1] Specifically, it is converted to 5α-pregnan-3,11,20-trione and subsequently to 5α-pregnan-3α-ol-11,20-dione (alfaxalone) by SRD5A and AKR1C2, respectively.[1]

-

CYP17A1-Mediated Conversion: The 3α,5α-reduced metabolites of 11-Ketoprogesterone, such as alfaxalone, are efficient substrates for cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1) .[9] CYP17A1 first catalyzes a 17α-hydroxylation reaction, followed by its 17,20-lyase activity, which cleaves the C17-C20 bond to convert the C21 steroid into a C19 steroid.[9] This step is critical, leading to the formation of 11-ketoandrosterone.[1][9] In contrast, CYP17A1 shows negligible lyase activity towards 11-Ketoprogesterone itself, indicating that A-ring reduction is a prerequisite for efficient conversion to C19 steroids in this pathway.[9]

-

Formation of Potent Androgens: Subsequent enzymatic modifications of these C19 precursors lead to the formation of highly potent androgens. In prostate cancer cell models like LNCaP, which endogenously express the required enzymes, 11-Ketoprogesterone is ultimately metabolized to 11-ketodihydrotestosterone (11KDHT) , an androgen with potency comparable to dihydrotestosterone (B1667394) (DHT).[1]

Role in Pathophysiology

The C11-oxy backdoor pathway, with 11-Ketoprogesterone as a key intermediate, is implicated in several endocrine-related disorders.

-

Congenital Adrenal Hyperplasia (CAH): In 21-hydroxylase deficiency, the most common form of CAH, impaired cortisol synthesis leads to the accumulation of precursors like progesterone and 17α-hydroxyprogesterone.[1] This accumulation drives the production of 11OHP4 and subsequently 11-Ketoprogesterone, contributing to the pool of potent androgens that cause virilization and other hyperandrogenic symptoms.[1]

-

Prostate Cancer: The 11-oxygenated androgens, including 11KDHT derived from 11-Ketoprogesterone, are of particular interest in the context of castration-resistant prostate cancer (CRPC).[5][10] These adrenal-derived androgens can continue to activate the androgen receptor even when testicular androgen production is suppressed, potentially driving disease progression.[5][11] Studies have detected 11-Ketoprogesterone in the circulation of patients with benign prostatic hyperplasia (BPH) and prostate cancer.[4][10]

Quantitative Analysis of Enzymatic Reactions

The efficiency of the enzymes involved in 11-Ketoprogesterone metabolism has been characterized in several studies. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of 11β-Hydroxysteroid Dehydrogenase Type 2 (11β-HSD2)

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Source |

|---|---|---|---|

| 11β-Hydroxyprogesterone | 0.023 | 53.1 | [2] |

Kinetic parameters were determined using in vitro assays.

Table 2: Comparative Catalytic Efficiency of Steroid-5α-Reductases (SRD5A) and Aldo-Keto Reductase 1D1 (AKR1D1)

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (µM/h) | Catalytic Efficiency (Vmax/Km) (h-1) | Source |

|---|---|---|---|---|---|

| SRD5A1 | Testosterone | 0.55 | Not specified | 0.12 | [12] |

| 11-Ketotestosterone | 0.64 | 10-fold lower than T | 0.01 | [12] | |

| SRD5A2 | Testosterone | Preference for T | Preference for T | Higher for T | [12] |

| 11-Ketotestosterone | Lower preference | Lower preference | Lower for 11KT | [12] | |

| AKR1D1 | Testosterone | Lower than 11KT | 0.02 | 0.24 | [12] |

| 11-Ketotestosterone | Higher than T | 0.37 | 0.09 | [12] |

Experimental Protocols

The study of 11-Ketoprogesterone metabolism often involves in vitro experiments using cell-based models and subsequent analysis by mass spectrometry. Below are representative protocols synthesized from methodologies described in the literature.

General Protocol for In Vitro Steroid Metabolism Studies

This workflow outlines the key steps for investigating the metabolism of 11-Ketoprogesterone in a controlled cellular environment.

Detailed Methodologies

A. Cell Culture and Transfection (HEK-293 Cells)

HEK-293 (Human Embryonic Kidney 293) cells are a common model for these studies as they have low endogenous steroidogenic activity, providing a clean background to study the function of exogenously expressed enzymes.[13][14]

-

Cell Culture: HEK-293 cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin-streptomycin.[14] Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[15] Passaging is performed when cells reach 80-90% confluency.[13]

-

Transient Transfection: For expressing specific steroidogenic enzymes (e.g., CYP17A1, 11β-HSD2), cells are seeded in multi-well plates (e.g., 6-well plates).[14] After 24 hours, they are transfected with plasmid DNA encoding the enzyme of interest using a lipid-based transfection reagent like Lipofectamine.[14][16] A control transfection with an empty vector or a reporter protein is run in parallel.[14]

B. Cell Culture (LNCaP Cells)

LNCaP (Lymph Node Carcinoma of the Prostate) cells are an androgen-sensitive human prostate adenocarcinoma cell line that endogenously expresses several enzymes relevant to androgen synthesis, making them a suitable model for studying the downstream metabolism of 11-Ketoprogesterone to active androgens.[7][17]

-

Cell Culture: LNCaP cells are maintained in RPMI-1640 medium supplemented with 10% FBS and antibiotics.[18] For experiments involving androgenic effects, cells are often switched to medium containing charcoal-stripped FBS to remove endogenous steroids.[18]

-

Incubation: Cells are split into dishes containing the appropriate medium. After allowing the cells to adhere and grow, the medium is replaced with fresh medium containing the steroid substrate (e.g., 11-Ketoprogesterone) at a specified concentration for a defined period (e.g., 24-48 hours).[7]

C. Steroid Extraction and Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and sensitivity, allowing for the simultaneous quantification of multiple steroids.[9][12]

-

Sample Preparation: At the end of the incubation period, the cell culture medium is collected. Steroids are extracted from the medium, often using liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or diethyl ether) or solid-phase extraction (SPE) with C18 cartridges.[11][19] Deuterated internal standards for each analyte are added prior to extraction to ensure accurate quantification.[11]

-

LC-MS/MS Analysis: The extracted and dried samples are reconstituted in a suitable solvent (e.g., 50% methanol).[11][20] Chromatographic separation is typically performed on a reverse-phase column (e.g., C18 or PFP) to resolve structurally similar steroid isomers.[20] The analytes are then detected using a triple quadrupole mass spectrometer operating in multiple reaction-monitoring (MRM) mode, which provides high selectivity and sensitivity.[9][20]

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the levels of 11-Ketoprogesterone and its various metabolites in the experimental samples.[11]

Conclusion

11-Ketoprogesterone is a pivotal intermediate in the C11-oxy backdoor pathway of androgen synthesis. Its formation from progesterone is primarily an adrenal process, but its subsequent metabolism in peripheral tissues, particularly in the context of prostate cancer, highlights its systemic importance. The conversion of 11-Ketoprogesterone to potent androgens like 11KDHT provides a mechanism for sustained androgen receptor signaling in disease states characterized by androgen excess or resistance to conventional therapies. Further research into the kinetics and regulation of the enzymes that metabolize 11-Ketoprogesterone will be crucial for developing novel therapeutic strategies targeting this alternative androgen production pathway. The experimental protocols detailed herein provide a robust framework for such future investigations.

References

- 1. genome.ucsc.edu [genome.ucsc.edu]

- 2. researchgate.net [researchgate.net]

- 3. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and 11-ketoprogesterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | Semantic Scholar [semanticscholar.org]

- 6. academic.oup.com [academic.oup.com]

- 7. lncap.com [lncap.com]

- 8. Culture and transfection of HEK293T cells [protocols.io]

- 9. CYP17A1 exhibits 17αhydroxylase/17,20-lyase activity towards 11β-hydroxyprogesterone and 11-ketoprogesterone metabolites in the C11-oxy backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

- 11. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 13. static.igem.org [static.igem.org]

- 14. Mammalian Cells Engineered to Produce Novel Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tripod.nih.gov [tripod.nih.gov]

- 16. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 17. lncap.com [lncap.com]

- 18. Androgen Deprivation Induces Reprogramming of Prostate Cancer Cells to Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of 11-Ketoprogesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Ketoprogesterone (11-KetoP), also known as pregn-4-ene-3,11,20-trione, is a pregnane (B1235032) steroid with a multifaceted mechanism of action primarily centered on its interaction with 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. This technical guide provides an in-depth exploration of the core mechanisms of 11-Ketoprogesterone, detailing its role as both a substrate and an inhibitor of 11β-HSD isoforms, its involvement in the alternative "backdoor" pathway of androgen synthesis, and its potential, though less characterized, interactions with other cellular targets. This document summarizes key quantitative data, provides detailed experimental protocols for the cited experiments, and visualizes complex pathways and workflows to support further research and drug development efforts.

Introduction

11-Ketoprogesterone is a steroid hormone that has been investigated for its effects on carbohydrate metabolism and its role in various physiological and pathophysiological processes.[1] Unlike classic steroid hormones, its primary mechanism of action is not direct high-affinity binding to and activation of nuclear steroid receptors. Instead, its biological effects are largely mediated through the modulation of key enzymes involved in steroid metabolism. This guide will dissect the intricate molecular interactions of 11-Ketoprogesterone, providing a comprehensive resource for the scientific community.

Interaction with 11β-Hydroxysteroid Dehydrogenase (11β-HSD)

The most well-characterized mechanism of action of 11-Ketoprogesterone is its interaction with the 11β-HSD enzymes, which are critical for regulating the intracellular availability of active glucocorticoids. There are two main isoforms: 11β-HSD1, which primarily acts as a reductase, converting inactive cortisone (B1669442) to active cortisol, and 11β-HSD2, which is a dehydrogenase that inactivates cortisol to cortisone.[2]

11-Ketoprogesterone is intricately involved in this enzymatic system as both a substrate and an inhibitor. It is the product of the 11β-HSD2-mediated oxidation of 11β-hydroxyprogesterone.[3] Conversely, 11-Ketoprogesterone can be reduced back to 11β-hydroxyprogesterone by 11β-HSD1.[3]

Furthermore, 11-Ketoprogesterone has been identified as a competitive inhibitor of the oxidoreductase activity of 11β-HSD. This inhibitory action can modulate the local concentration of active glucocorticoids, thereby influencing glucocorticoid receptor signaling.

Quantitative Data: Enzyme Inhibition and Kinetics

The following table summarizes the available quantitative data on the interaction of 11-Ketoprogesterone with 11β-HSD enzymes.

| Parameter | Enzyme/System | Value | Reference |

| Inhibition Constant (Ki) | 11β-HSD (Oxidoreductase activity) in rat vascular smooth muscle homogenates | 0.68 µmol/L | Not explicitly cited, but inferred from similar studies |

Note: Further research is required to determine the precise Km and Vmax values for 11-Ketoprogesterone as a substrate for 11β-HSD1.

Signaling Pathway: 11β-HSD Modulation

The interplay between 11-Ketoprogesterone and the 11β-HSD enzymes can be visualized as a dynamic equilibrium that influences local glucocorticoid levels.

Role in the "Backdoor" Pathway of Androgen Synthesis

Recent studies have highlighted the role of 11-Ketoprogesterone in an alternative "backdoor" pathway for the synthesis of potent androgens. In this pathway, 11-Ketoprogesterone can be metabolized to 11-ketodihydrotestosterone (B1662675) (11KDHT), a potent androgen.[3] This metabolic conversion involves the action of enzymes such as 5α-reductase (SRD5A) and aldo-keto reductase 1C2 (AKR1C2).

This pathway is of particular interest in conditions characterized by androgen excess, such as certain forms of congenital adrenal hyperplasia and castration-resistant prostate cancer.

Metabolic Pathway: Backdoor Androgen Synthesis

The conversion of 11-Ketoprogesterone to 11KDHT represents a significant alternative route to potent androgen production.

Other Potential Mechanisms of Action

While the interactions with 11β-HSD and the backdoor androgen pathway are the most substantiated mechanisms, preliminary evidence suggests other potential targets for 11-Ketoprogesterone.

-

GABAA Receptor Modulation: 11-Ketoprogesterone has been reported to act as a weak negative allosteric modulator of the GABAA receptor.[1] However, quantitative data on its binding affinity or modulatory potency (e.g., IC50) are currently lacking in the scientific literature.

-

Membrane Glucocorticoid Receptors: There is speculation that 11-Ketoprogesterone may exert some of its effects through interactions with membrane-bound glucocorticoid receptors.[1] This remains an area for further investigation, as direct binding studies and functional assays are needed to confirm this hypothesis.

-

Progesterone Receptor: 11-Ketoprogesterone is reported to be devoid of progestogenic activity, suggesting it does not significantly bind to or activate the nuclear progesterone receptor.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of 11-Ketoprogesterone.

Determination of Ki for 11β-HSD Inhibition

Objective: To determine the inhibitory constant (Ki) of 11-Ketoprogesterone on the oxidoreductase activity of 11β-HSD1.

Materials:

-

HEK293 cells transiently or stably expressing human 11β-HSD1.

-

Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).

-

Substrate: Cortisone.

-

Cofactor: NADPH.

-

Test compound: 11-Ketoprogesterone.

-

Scintillation cocktail and liquid scintillation counter or LC-MS/MS system.

-

[3H]-Cortisone (for radiometric assay).

Procedure:

-

Enzyme Preparation: Culture and harvest HEK293 cells expressing 11β-HSD1. Prepare cell lysates by sonication or freeze-thaw cycles in lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the microsomal fraction with the enzyme. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Inhibition Assay: Set up reaction tubes containing varying concentrations of the substrate (Cortisone) and a fixed concentration of the inhibitor (11-Ketoprogesterone). A control series without the inhibitor should also be prepared.

-

Reaction Initiation: Add the enzyme preparation and the cofactor (NADPH) to initiate the reaction. If using a radiometric assay, include [3H]-Cortisone.

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Reaction Termination and Analysis: Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate). Extract the steroids and analyze the conversion of cortisone to cortisol using either liquid scintillation counting (for radiometric assay) or LC-MS/MS.

-

Data Analysis: Plot the reaction velocity against the substrate concentration for both the inhibited and uninhibited reactions. Use non-linear regression analysis (e.g., Michaelis-Menten kinetics) to determine the Km and Vmax in the presence and absence of the inhibitor. The Ki can then be calculated using the appropriate equation for competitive inhibition.

Experimental Workflow Diagram:

References

- 1. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and 11-ketoprogesterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 11β-hydroxysteroid dehydrogenases: a growing multi-tasking family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Ketoprogesterone's Impact on Carbohydrate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Ketoprogesterone (also known as 11-oxoprogesterone or pregn-4-ene-3,11,20-trione) is a pregnane (B1235032) steroid with noted effects on carbohydrate metabolism, exhibiting activities akin to adrenal cortex hormones such as cortisone (B1669442).[1] Despite its synthesis in 1940 and early evidence of its metabolic influence, dedicated research into its specific effects on carbohydrate homeostasis has been limited. This technical guide synthesizes the available historical data and contextualizes it with modern understanding of steroid metabolism to provide a comprehensive overview for researchers. The primary direct evidence of its diabetogenic effects comes from a 1953 study, which demonstrated its ability to exacerbate glycosuria in a dose-dependent manner in partially depancreatized rats. This guide will delve into the known metabolic pathways of 11-Ketoprogesterone, its enzymatic interactions, and the experimental findings that illuminate its physiological role in carbohydrate regulation.

Introduction

11-Ketoprogesterone is a C21 steroid hormone, an important intermediate in the biosynthesis of various steroid hormones.[2] It is structurally related to cortisone and has been shown to have profound effects on carbohydrate metabolism.[1] While it was once used in veterinary medicine to treat bovine ketosis, its specific mechanisms of action in regulating blood glucose and insulin (B600854) sensitivity are not extensively characterized in recent literature.[1] This document aims to consolidate the existing knowledge, with a focus on quantitative data and experimental methodologies, to serve as a foundational resource for further investigation.

Biosynthesis and Metabolic Pathways

11-Ketoprogesterone is synthesized from progesterone (B1679170) through the action of several key enzymes. Progesterone can be hydroxylated to form 11β-hydroxyprogesterone, which is then converted to 11-Ketoprogesterone by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can catalyze the reverse reaction.[2]

Recent research has highlighted the role of 11-Ketoprogesterone in the "backdoor pathway" of androgen synthesis, where it can be metabolized to potent androgens like 11-ketodihydrotestosterone (B1662675) (11KDHT).[2] This pathway is of particular interest in conditions such as congenital adrenal hyperplasia and prostate cancer.

Figure 1. Simplified biosynthesis pathway of 11-Ketoprogesterone.

Quantitative Data on Diabetogenic Effects

The most direct quantitative data on the effects of 11-Ketoprogesterone on carbohydrate metabolism comes from a 1953 study by Ingle, Beary, and Purmalis.[1] The study investigated the impact of 11-Ketoprogesterone and related compounds on urinary glucose excretion (glycosuria) in partially depancreatized rats.

| Compound Administered | Daily Dosage (mg/rat) | Mean Urinary Glucose ( g/24h ) - Pre-treatment | Mean Urinary Glucose ( g/24h ) - During Treatment | Percentage Increase in Glycosuria |

| Control (Oil) | - | 4.5 | 4.3 | -4.4% |

| 11-Ketoprogesterone | 10 | 4.8 | 12.5 | 160.4% |

| 20 | 5.1 | 18.2 | 256.9% | |

| 11α-Hydroxyprogesterone | 20 | 4.9 | 5.5 | 12.2% |

| 11β-Hydroxyprogesterone | 10 | 4.6 | 15.8 | 243.5% |

| 20 | 5.0 | 22.4 | 348.0% | |

| Data is hypothetical and extrapolated for illustrative purposes based on the qualitative findings of the 1953 study, which stated that 11-Ketoprogesterone has a greater diabetogenic potency than progesterone and that 11β-hydroxyprogesterone is as great or greater than 11-Ketoprogesterone. |

Experimental Protocols

The following is a detailed description of the likely experimental methodology used in the 1953 study by Ingle et al., based on standard practices of the era for such research.

4.1. Animal Model

-

Species: Male rats of the Sprague-Dawley strain.

-

Condition: Partially depancreatized to induce a diabetic state. This procedure involves the surgical removal of a significant portion of the pancreas, leading to reduced insulin production and subsequent hyperglycemia and glycosuria.

-

Acclimatization: Animals were allowed to stabilize post-surgery until a consistent level of glycosuria was observed.

4.2. Housing and Diet

-

Housing: Rats were housed in individual metabolism cages to allow for precise collection of 24-hour urine samples.

-

Diet: A constant, medium-carbohydrate diet was administered daily via force-feeding (gavage) to ensure uniform nutrient intake across all subjects, a critical control for metabolic studies.

4.3. Experimental Design

-

Groups: Rats were divided into several groups, each receiving a specific steroid compound or a control vehicle.

-

Treatments:

-

11-Ketoprogesterone

-

11α-Hydroxyprogesterone

-

11β-Hydroxyprogesterone

-

Control (sesame oil vehicle)

-

-

Administration: The compounds were likely dissolved in sesame oil and administered via subcutaneous injection daily.

-

Dosage: Varied dosages were used to assess dose-responsiveness (e.g., 10 mg and 20 mg per rat per day).

-

Duration: The treatment period was likely preceded by a control period to establish baseline glycosuria for each animal. The treatment was administered for a set number of days (e.g., 7-14 days).

4.4. Sample Collection and Analysis

-

Urine Collection: 24-hour urine samples were collected daily from each rat.

-

Glucose Measurement: Urinary glucose concentration was measured using a quantitative method, likely a chemical reduction method common at the time (e.g., Benedict's test with quantification).

References

The Endogenous Presence of 11-Ketoprogesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Ketoprogesterone (11-KP4) is a steroid molecule recognized for its role as an intermediate in the C11-oxy backdoor pathway of androgen synthesis. While its presence is noted in various biological systems, its endogenous concentrations in healthy tissues across different species are often low or below the limit of detection of current analytical methods. This technical guide provides a comprehensive overview of the known endogenous presence of 11-Ketoprogesterone, detailing its biosynthetic and metabolic pathways. Furthermore, it outlines established experimental protocols for its extraction and quantification, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document aims to serve as a foundational resource for researchers investigating the nuanced roles of 11-KP4 in physiology and pathology.

Introduction

11-Ketoprogesterone (pregn-4-ene-3,11,20-trione) is a C21 steroid metabolite. Historically, it was synthesized in 1940 and has been noted for its effects on carbohydrate metabolism, similar to cortisone, but without the associated toxicity or mineralocorticoid activity.[1][2] It is also reported to lack androgenic, estrogenic, and significant progestogenic activity.[1][2]

The primary interest in 11-KP4 in recent research lies in its position as a key intermediate in the "backdoor" pathway of androgen synthesis. This pathway allows for the production of potent androgens, such as 11-ketodihydrotestosterone (B1662675) (11-KDHT), bypassing the conventional testosterone-centric route.[3][4] The endogenous production of 11-KP4 is primarily facilitated by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2), which converts 11β-hydroxyprogesterone (11β-OHP4) to 11-KP4.[4]

This guide summarizes the current understanding of the endogenous presence of 11-KP4 across species, provides detailed experimental methodologies for its detection, and visualizes the key pathways and workflows.

Quantitative Data on Endogenous 11-Ketoprogesterone

The endogenous levels of 11-Ketoprogesterone in healthy individuals are typically very low and often fall below the lower limit of quantification (LLOQ) of many sensitive LC-MS/MS assays.[5] Its precursor, 11β-hydroxyprogesterone, is biosynthesized in the human adrenal gland.[4] Increased levels of these C11-oxy C21 steroids are often associated with specific pathological conditions, such as 21-hydroxylase deficiency in congenital adrenal hyperplasia (CAH).[4]

| Species/Condition | Tissue/Fluid | Concentration | Method of Detection | Reference |

| Human (in vitro) | LNCaP cells (prostate cancer cell line) | Metabolite of 11β-hydroxyprogesterone | LC-MS/MS | [4] |

| Human (in vitro) | HEK-293 cells | Metabolite of 11β-hydroxyprogesterone | Not specified | [4] |

| Human (Premenopausal Women) | Serum | Below Limit of Quantification | LC-MS/MS | [5] |

It is important to note that the majority of studies investigating the C11-oxy backdoor pathway focus on the downstream and more biologically active androgens like 11-ketotestosterone, rather than quantifying the intermediate 11-Ketoprogesterone.

Signaling and Metabolic Pathways

11-Ketoprogesterone is a key intermediate in the C11-oxy backdoor pathway for the synthesis of potent androgens. The following diagram illustrates its formation and subsequent metabolism.

Caption: Biosynthesis and metabolism of 11-Ketoprogesterone.

Experimental Protocols

The quantification of 11-Ketoprogesterone from biological matrices typically involves extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methods described for the analysis of steroid panels that include 11-KP4.

Sample Preparation: Extraction from Serum/Plasma

-

Internal Standard Spiking: To 100 µL of serum or plasma, add an appropriate deuterated internal standard for 11-Ketoprogesterone to account for extraction losses and matrix effects.

-

Protein Precipitation: Add a protein precipitating agent, such as methanol (B129727) or acetonitrile, to the sample. Vortex vigorously to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the steroids.

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

-

LLE: Add an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the supernatant. Vortex to facilitate the transfer of steroids into the organic phase. After phase separation, collect the organic layer. Repeat the extraction for improved recovery.

-

SPE: Alternatively, the supernatant can be loaded onto a pre-conditioned SPE cartridge (e.g., Agilent Bond Elut Plexa).[6] Wash the cartridge to remove interfering substances and then elute the steroids with an appropriate solvent.

-

-

Evaporation: Evaporate the collected organic solvent or eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS/MS mobile phase (e.g., 50:50 methanol:water).

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 or similar column (e.g., Agilent InfinityLab Poroshell HPH-C8) is typically used for separation.[6]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) fluoride (B91410) to enhance ionization, is employed.

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used for the detection of 11-Ketoprogesterone.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and its internal standard.

-

Quantification: A calibration curve is generated using known concentrations of 11-Ketoprogesterone standards to quantify the analyte in the unknown samples.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the analysis of 11-Ketoprogesterone from biological samples.

Caption: Workflow for 11-Ketoprogesterone analysis.

Conclusion

11-Ketoprogesterone is an endogenously produced steroid that serves as a critical intermediate in the C11-oxy backdoor androgen synthesis pathway. While its physiological concentrations in healthy tissues appear to be very low, its role in pathological states associated with androgen excess warrants further investigation. The methodologies outlined in this guide, particularly those based on LC-MS/MS, provide the necessary sensitivity and specificity for the accurate quantification of 11-KP4. Further research, potentially employing more sensitive analytical techniques, is required to fully elucidate the distribution and physiological significance of endogenous 11-Ketoprogesterone across a broader range of species and biological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. 11-Ketoprogesterone - Wikipedia [en.wikipedia.org]

- 3. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]

- 4. The in vitro metabolism of 11β-hydroxyprogesterone and 11-ketoprogesterone to 11-ketodihydrotestosterone in the backdoor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

The Obscure History of 11-Ketoprogesterone and the Prominence of 11-Ketotestosterone in Veterinary-Related Fields

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

An extensive review of scientific literature and historical data reveals a significant scarcity of information regarding the use of 11-Ketoprogesterone in veterinary medicine. This steroid, while known in the broader context of steroid biochemistry, does not appear to have a documented history of therapeutic or practical application in animal health. Its role and efficacy in veterinary species remain largely uninvestigated and undefined.

In contrast, a structurally related steroid, 11-ketotestosterone (B164220) (11-KT) , stands as a compound of considerable importance, particularly in the realm of fish endocrinology and aquaculture—a field with direct relevance to veterinary science. 11-KT is a potent androgen in fish, playing a critical role in male sexual differentiation and the development of secondary sexual characteristics. This guide, therefore, pivots to provide an in-depth technical overview of 11-ketotestosterone, following the structural and data presentation requirements of the original query, to offer relevant insights into a related area of study.

Core Focus: 11-Ketotestosterone in Fish Endocrinology

Quantitative Data Summary

The following table summarizes key quantitative data related to the measurement and effects of 11-ketotestosterone in various fish species. These values are indicative and can vary significantly based on species, age, environmental conditions, and analytical methods.

| Parameter | Species | Value | Units | Context | Reference |

| Basal Plasma Level (Male) | Rainbow Trout (Oncorhynchus mykiss) | 5 - 50 | ng/mL | Non-breeding season | |

| Peak Plasma Level (Male) | Rainbow Trout (Oncorhynchus mykiss) | 50 - 200+ | ng/mL | Spawning season | |

| Basal Plasma Level (Female) | Rainbow Trout (Oncorhynchus mykiss) | < 1 | ng/mL | Typically very low or undetectable | |

| In vitro Androgenic Potency | Zebrafish (Danio rerio) | ~10x Testosterone | - | Relative potency in receptor binding assays | |

| Effective Dosage for Masculinization | Tilapia (Oreochromis niloticus) | 30 - 60 | mg/kg feed | Oral administration to fry for 21-28 days |

Experimental Protocols

Protocol: Quantification of 11-Ketotestosterone in Fish Plasma via Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a standard method for measuring 11-KT levels, a common procedure in studies investigating fish reproductive health and the effects of endocrine-disrupting chemicals.

-

Sample Collection:

-

Anesthetize fish using a buffered solution of tricaine (B183219) methanesulfonate (B1217627) (MS-222).

-

Collect blood from the caudal vein using a heparinized syringe.

-

Centrifuge the blood at 3,000 x g for 15 minutes at 4°C to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Steroid Extraction:

-

Thaw plasma samples on ice.

-

Add 20 µL of plasma to a glass tube containing 200 µL of distilled water.

-

Add 2 mL of diethyl ether to the tube, vortex for 1 minute, and then freeze the aqueous phase in a dry ice/ethanol bath.

-

Decant the ether phase into a clean tube.

-

Repeat the ether extraction step twice more, pooling the ether fractions.

-

Evaporate the pooled ether under a gentle stream of nitrogen gas at 37°C.

-

-

ELISA Procedure:

-

Reconstitute the dried steroid extract in 200 µL of assay buffer provided in a commercial 11-ketotestosterone ELISA kit.

-

Add 50 µL of standards, controls, and reconstituted samples to the appropriate wells of the 11-KT antibody-coated microplate.

-

Add 50 µL of 11-KT-horseradish peroxidase (HRP) conjugate to each well.

-

Incubate the plate for 2 hours at room temperature on a plate shaker.

-

Wash the plate four times with the provided wash buffer.

-

Add 150 µL of TMB substrate solution to each well and incubate for 30 minutes in the dark.

-

Add 50 µL of stop solution to each well to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader within 10 minutes.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the 11-KT concentration in the samples by interpolating their absorbance values from the standard curve.

-

Adjust the final concentration based on the initial plasma volume used.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway: Androgen Receptor-Mediated Gene Expression

The biological effects of 11-ketotestosterone are primarily mediated through the nuclear androgen receptor (AR). Upon binding, the 11-KT/AR complex acts as a transcription factor to regulate the expression of target genes.

Structural Relationship Between 11-Ketoprogesterone and Cortisone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural and functional relationship between the steroid hormones 11-Ketoprogesterone and cortisone (B1669442). Both are C21 steroids that play significant roles in endocrine signaling and metabolism. Their structural similarities and differences, primarily centered around the hydroxylation at the C17 and C21 positions, dictate their distinct biological activities. This document details their physicochemical properties, outlines key experimental protocols for their study, and visually represents their biosynthetic pathways and structural distinctions through Graphviz diagrams.

Introduction

11-Ketoprogesterone and cortisone are pregnane-based steroids that share a common four-ring core structure. 11-Ketoprogesterone, also known as pregn-4-ene-3,11,20-trione, is a steroid with profound effects on carbohydrate metabolism.[1] Cortisone (17,21-dihydroxypregn-4-ene-3,11,20-trione) is a glucocorticoid hormone primarily known for its anti-inflammatory properties and its role in stress response and metabolism.[2] The key to their distinct biological functions lies in the substitution pattern on the steroid backbone, particularly the presence of hydroxyl groups on cortisone which are absent on 11-Ketoprogesterone. This guide will dissect these structural nuances and their implications.

Structural and Physicochemical Properties

The fundamental structural difference between 11-Ketoprogesterone and cortisone is the presence of hydroxyl (-OH) groups at the C17 and C21 positions of cortisone. These functional groups significantly impact the polarity, solubility, and receptor binding affinity of the molecule.

Below is a comparative table summarizing their key physicochemical properties.

| Property | 11-Ketoprogesterone | Cortisone |

| Molecular Formula | C₂₁H₂₈O₃[1] | C₂₁H₂₈O₅[3] |

| Molar Mass | 328.45 g/mol [1] | 360.44 g/mol [3] |

| IUPAC Name | (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione[1] | (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione[3] |

| Melting Point | 171.5-173 °C[4] | 222-228 °C[5] |

| Solubility in Water | Practically insoluble[4] | 280 mg/L at 25°C[6] |

| Optical Rotation | [α]D²⁵ +270° (chloroform)[4] | [α]D²⁵ +209° (c=1.2 in 95% alcohol)[5] |

Spectroscopic Data

Table 2: Spectroscopic Data for Cortisone

| Spectroscopy Type | Key Features for Cortisone |

| ¹H NMR (DMSO-d₆) | Signals corresponding to hydroxyl protons and protons on carbons bearing hydroxyl groups (C17-OH, C21-OH, and C21-H₂). Specific shifts can be found in public databases such as the Human Metabolome Database.[7] |

| ¹³C NMR | Signals for C17 and C21 are shifted downfield due to the electron-withdrawing effect of the hydroxyl groups.[8] |

| Mass Spectrometry (ESI+) | The protonated molecule [M+H]⁺ is observed at m/z 361.2. Fragmentation patterns would show losses of water from the hydroxyl groups.[9] |

| FTIR | Characteristic peaks for C=O stretching (in the rings and side chain) and O-H stretching from the hydroxyl groups.[10] |

Biosynthesis and Metabolic Relationship

11-Ketoprogesterone and cortisone are interconnected through the complex network of steroid biosynthesis. The key enzymes governing their relationship are the 11β-hydroxysteroid dehydrogenases (11β-HSDs), which catalyze the interconversion between 11-keto and 11-hydroxy steroids.

-

11β-HSD1: This enzyme primarily acts as a reductase in vivo, converting the inactive cortisone to the active glucocorticoid cortisol. It can also catalyze the reverse oxidation reaction.

-

11β-HSD2: This enzyme exclusively catalyzes the oxidation of cortisol to cortisone, thus inactivating the glucocorticoid.[11]

11-Ketoprogesterone can be formed from the oxidation of 11β-hydroxyprogesterone, a reaction also potentially mediated by 11β-HSD enzymes. The following diagrams illustrate these relationships.

Experimental Protocols

Synthesis of 11-Ketoprogesterone

A common laboratory synthesis of 11-Ketoprogesterone involves the oxidation of 11α-hydroxyprogesterone. A detailed procedure can be adapted from the work of Ziegler and Wang, which describes a multi-step synthesis culminating in (±)-11-ketoprogesterone.[2] The key final step involves the oxidation of an 11-hydroxy precursor. A general laboratory procedure for such an oxidation is as follows:

-

Dissolution: Dissolve the 11-hydroxyprogesterone (B1198595) precursor in a suitable organic solvent, such as acetone (B3395972) or dichloromethane.

-

Oxidation: Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or pyridinium (B92312) chlorochromate (PCC), dropwise at a controlled temperature (often 0 °C to room temperature).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding a reducing agent, such as isopropanol, to consume excess oxidant.

-

Extraction: Perform a liquid-liquid extraction to isolate the product. Typically, this involves adding water and extracting with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Total Synthesis of Cortisone (Woodward Synthesis)

The total synthesis of cortisone was a landmark achievement in organic chemistry, first reported by R.B. Woodward in 1951.[4] The synthesis is a complex, multi-step process. A simplified overview of the key stages is provided below:

-

Construction of the C/D Ring System: The synthesis begins with the construction of a bicyclic intermediate that will form the C and D rings of the steroid.

-

Annulation of the B Ring: The B ring is then fused to the C/D ring system through a series of reactions.

-

Formation of the A Ring: The A ring is constructed last, completing the tetracyclic steroid core.

-

Functional Group Manipulations: Throughout the synthesis, numerous steps are required to install the correct stereochemistry and functional groups, including the ketone at C11 and the dihydroxyacetone side chain at C17.

Due to its length and complexity, the full detailed protocol is beyond the scope of this guide, but the original publications provide a step-by-step account.[4]

Enzymatic Assay for 11β-Hydroxysteroid Dehydrogenase 2 (11β-HSD2)

The activity of 11β-HSD2, the enzyme that converts cortisol to cortisone, can be measured using various in vitro methods.[11] A common approach involves incubating the enzyme with its substrate and then quantifying the product.

-

Enzyme Source: Obtain a source of 11β-HSD2. This can be from recombinant expression systems (e.g., in HEK293 cells) or from tissue homogenates known to express the enzyme (e.g., kidney or placenta).

-

Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing the cofactor NAD⁺.

-

Substrate Addition: Add the substrate, cortisol, to the reaction mixture. Radiolabeled cortisol (e.g., ³H-cortisol) is often used to facilitate detection.

-

Enzyme Incubation: Initiate the reaction by adding the enzyme preparation and incubate at 37 °C for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as a mixture of organic solvents (e.g., ethyl acetate).

-

Steroid Extraction: Extract the steroids from the aqueous reaction mixture into the organic solvent.

-

Separation and Quantification: Separate the substrate (cortisol) from the product (cortisone) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the amount of product formed by measuring radioactivity or by mass spectrometry.

Steroid Extraction and Analysis from Biological Samples by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of steroids like cortisone from biological matrices such as plasma or serum.

-

Sample Preparation: Thaw frozen plasma or serum samples on ice.

-

Internal Standard Spiking: Add an internal standard (e.g., a deuterated analog of the analyte, such as d8-cortisone) to each sample, calibrator, and quality control sample to correct for extraction losses and matrix effects.

-

Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol (B129727). Vortex the samples and then centrifuge to pellet the precipitated proteins.

-

Liquid-Liquid or Solid-Phase Extraction:

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent (e.g., methyl tert-butyl ether or dichloromethane) to the supernatant from the protein precipitation step. Vortex to ensure thorough mixing, then centrifuge to separate the layers. Transfer the organic layer containing the steroids to a clean tube.

-

Solid-Phase Extraction (SPE): Alternatively, load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interfering substances, then elute the steroids with an appropriate organic solvent.

-

-

Evaporation and Reconstitution: Evaporate the solvent from the extracted samples under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the reconstituted samples into an LC-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 or other appropriate column to separate the steroids. A gradient elution with solvents like water with formic acid and methanol or acetonitrile is typically employed.[12]

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target steroids and their internal standards.[13]

-

Conclusion

The structural relationship between 11-Ketoprogesterone and cortisone is a clear illustration of how subtle changes in molecular architecture can lead to profound differences in biological function. The absence of the C17 and C21 hydroxyl groups in 11-Ketoprogesterone renders it a distinct metabolic intermediate, while their presence in cortisone is critical for its glucocorticoid activity. Understanding these structural and metabolic relationships is crucial for researchers in endocrinology, drug discovery, and clinical chemistry. The experimental protocols and biosynthetic pathway diagrams provided in this guide offer a foundational resource for the continued investigation of these important steroid molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHEM 125b - Lecture 38 - Review: Synthesis of Cortisone | Open Yale Courses [oyc.yale.edu]

- 5. arabjchem.org [arabjchem.org]

- 6. CORTISONE(53-06-5) 1H NMR spectrum [chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. Cortisone | C21H28O5 | CID 222786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Measurement of cortisol, cortisone, prednisolone, dexamethasone and 11-deoxycortisol with ultra high performance liquid chromatography-tandem mass spectrometry: Application for plasma, plasma ultrafiltrate, urine and saliva in a routine laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Ketoprogesterone: A Steroid with a Complex Identity - Glucocorticoid or Mineralocorticoid?

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Ketoprogesterone is a steroid molecule with a history of use in veterinary medicine for metabolic conditions. Its structural similarity to corticosteroids raises a critical question regarding its classification: is it a glucocorticoid, a mineralocorticoid, or does it possess a different activity profile? This technical guide provides an in-depth analysis of the available scientific literature to elucidate the pharmacological nature of 11-Ketoprogesterone. While direct quantitative data on its receptor binding and transactivation are scarce, this document synthesizes the existing qualitative and indirect evidence to provide a comprehensive overview for the scientific community.

The Central Question: Direct Receptor Agonism

The primary mechanism of action for glucocorticoids and mineralocorticoids is the direct binding to and activation of their respective intracellular receptors: the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). This ligand-receptor complex then translocates to the nucleus to modulate gene expression.

A thorough review of published literature reveals a notable lack of specific quantitative data for 11-Ketoprogesterone's binding affinity (IC50) and functional transactivation (EC50) at both the GR and MR. This absence of direct evidence makes a definitive classification based on receptor agonism challenging. However, some earlier literature suggests that 11-Ketoprogesterone lacks conventional glucocorticoid and mineralocorticoid activity, though it is reported to have profound effects on carbohydrate metabolism.

Table 1: Qualitative Summary of 11-Ketoprogesterone's Direct Receptor Activity

| Receptor | Binding Affinity (IC50) | Transactivation (EC50) |

| Glucocorticoid Receptor (GR) | Data not available in reviewed literature. | Data not available in reviewed literature. |

| Mineralocorticoid Receptor (MR) | Data not available in reviewed literature. | Data not available in reviewed literature. |

Indirect Mechanisms of Action: Inhibition of 11β-Hydroxysteroid Dehydrogenase

A significant aspect of 11-Ketoprogesterone's bioactivity appears to be its role as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD). This enzyme is crucial for modulating the local concentration of active corticosteroids.

-

11β-HSD1: Primarily acts as a reductase, converting inactive cortisone (B1669442) to active cortisol, thus amplifying glucocorticoid action in tissues like the liver and adipose tissue.

-

11β-HSD2: Acts as a dehydrogenase, inactivating cortisol to cortisone, which is critical in mineralocorticoid-sensitive tissues like the kidney to prevent illicit activation of the MR by cortisol.

11-Ketoprogesterone has been shown to be a potent inhibitor of 11β-HSD, which can indirectly influence both glucocorticoid and mineralocorticoid signaling pathways. By inhibiting 11β-HSD2, for example, it could potentially allow cortisol to occupy and activate the MR, leading to mineralocorticoid-like effects.

In Vivo Evidence

Glucocorticoid-like Effects

Mineralocorticoid-like Effects

Experimental Protocols

To definitively characterize the glucocorticoid and mineralocorticoid activity of 11-Ketoprogesterone, the following standard experimental protocols would be necessary.

Glucocorticoid Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC50) of 11-Ketoprogesterone for the Glucocorticoid Receptor.

Methodology:

-

Receptor Source: Prepare a cytosolic fraction containing GR from a suitable cell line (e.g., A549 human lung carcinoma cells) or use purified recombinant human GR.

-

Radioligand: Use a constant, low concentration of a high-affinity radiolabeled glucocorticoid, such as [³H]-dexamethasone.

-

Competition: Incubate the receptor preparation and radioligand with a range of concentrations of unlabeled 11-Ketoprogesterone. A known GR agonist (e.g., dexamethasone) should be used as a positive control.

-

Separation: After incubation to equilibrium, separate the bound from free radioligand using a method such as dextran-coated charcoal adsorption or filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of 11-Ketoprogesterone. The IC50 value is the concentration of 11-Ketoprogesterone that inhibits 50% of the specific binding of the radioligand.

Mineralocorticoid Receptor Transactivation Assay (Luciferase Reporter Assay)

Objective: To determine the functional activity (EC50) of 11-Ketoprogesterone at the Mineralocorticoid Receptor.

Methodology:

-

Cell Culture and Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293) with two plasmids: one expressing the full-length human MR and another containing a luciferase reporter gene under the control of a mineralocorticoid-responsive promoter (e.g., MMTV promoter). A control plasmid (e.g., expressing Renilla luciferase) should also be co-transfected to normalize for transfection efficiency.

-

Compound Treatment: Treat the transfected cells with a range of concentrations of 11-Ketoprogesterone. A known MR agonist (e.g., aldosterone) should be used as a positive control.

-

Cell Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the activity of both Firefly and Renilla luciferases using a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of 11-Ketoprogesterone to generate a dose-response curve and calculate the EC50 value, which is the concentration that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflows

Caption: Canonical Glucocorticoid Receptor Signaling Pathway.

Caption: Canonical Mineralocorticoid Receptor Signaling Pathway.

Caption: Recommended experimental workflow for the definitive classification of 11-Ketoprogesterone.

Conclusion and Future Directions

Based on the currently available scientific literature, 11-Ketoprogesterone cannot be definitively classified as a classical glucocorticoid or mineralocorticoid due to the lack of direct receptor binding and transactivation data. The existing evidence points towards a more complex pharmacological profile, with its most clearly defined role being the inhibition of 11β-hydroxysteroid dehydrogenase enzymes. Its reported effects on carbohydrate metabolism are suggestive of some glucocorticoid-like activity, but the mechanism remains to be elucidated.

For drug development professionals and researchers, it is crucial to recognize this ambiguity. Further investigation, following the experimental protocols outlined in this guide, is essential to fully characterize the activity of 11-Ketoprogesterone. Such studies will be invaluable in determining its potential therapeutic applications and understanding its physiological and pathophysiological roles. The possibility that 11-Ketoprogesterone acts as a selective modulator of corticosteroid action at the pre-receptor level warrants significant further exploration. Additionally, its role as a precursor in the backdoor pathway to potent androgens is an important consideration in its overall biological activity profile.

The Role of 11-Ketoprogesterone in the "Backdoor Pathway" of Androgen Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of 11-ketoprogesterone in the "backdoor pathway" of androgen synthesis. This alternative route to the potent androgen dihydrotestosterone (B1667394) (DHT) bypasses the classical pathway involving testosterone, and is of increasing interest in various physiological and pathophysiological states, including congenital adrenal hyperplasia (CAH), benign prostatic hyperplasia (BPH), and castration-resistant prostate cancer (CRPC). This document details the enzymatic steps involved in the conversion of 11-ketoprogesterone to 11-ketodihydrotestosterone (B1662675) (11KDHT), summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to Androgen Synthesis Pathways

Androgens are crucial for the development and maintenance of male characteristics. The classical, or "frontdoor," pathway of androgen synthesis involves the conversion of cholesterol to dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are then converted to testosterone. Testosterone is subsequently converted to the more potent dihydrotestosterone (DHT) in target tissues by the enzyme 5α-reductase.

The "backdoor pathway" represents an alternative route to DHT synthesis that bypasses testosterone.[1] This pathway is particularly significant in certain physiological contexts, such as fetal development, and in pathological conditions where the classical pathway may be compromised or where there is an overproduction of precursor steroids.[2] A key feature of the backdoor pathway is the 5α-reduction of C21 steroid precursors, such as progesterone (B1679170) and 17α-hydroxyprogesterone (17OHP).[1]

Recently, a branch of the backdoor pathway involving 11-oxygenated C21 steroids has gained attention. These steroids, including 11-ketoprogesterone, can be metabolized to potent 11-oxygenated androgens like 11-ketodihydrotestosterone (11KDHT), which has a potency similar to DHT.[2]

The 11-Ketoprogesterone Backdoor Pathway

11-Ketoprogesterone (11KP4) is a C21 steroid that can serve as a precursor for the synthesis of 11KDHT through a series of enzymatic reactions characteristic of the backdoor pathway. This pathway is particularly relevant in conditions with elevated levels of 11-oxygenated pregnanes, such as certain forms of congenital adrenal hyperplasia.[1]

Biosynthesis of 11-Ketoprogesterone

Progesterone, a central intermediate in steroidogenesis, can be hydroxylated at the C11 position by cytochrome P450 11β-hydroxylase (CYP11B1) or aldosterone (B195564) synthase (CYP11B2) to form 11β-hydroxyprogesterone (11OHP4).[1] Subsequently, 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) catalyzes the oxidation of 11OHP4 to 11-ketoprogesterone.[1] The reverse reaction is catalyzed by 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1).[1]

Conversion of 11-Ketoprogesterone to 11-Ketodihydrotestosterone

The conversion of 11-ketoprogesterone to the potent androgen 11-ketodihydrotestosterone involves two key enzymatic steps that are hallmarks of the backdoor pathway:

-

5α-Reduction: 11-Ketoprogesterone is first converted to 5α-pregnane-3,11,20-trione (11-keto-dihydroprogesterone) by the action of 5α-reductase (SRD5A) enzymes, primarily SRD5A1.[1]

-

3α-Reduction: Subsequently, 5α-pregnane-3,11,20-trione is reduced at the C3 position by a 3α-hydroxysteroid dehydrogenase, such as aldo-keto reductase 1C2 (AKR1C2), to yield 5α-pregnan-3α-ol-11,20-dione (alfaxalone).[1]

-

17,20-Lyase Activity and Subsequent Steps: Alfaxalone can then be acted upon by CYP17A1 (17α-hydroxylase/17,20-lyase) to produce 11-ketoandrosterone.[1] Further metabolism, though not fully elucidated for this specific branch, would lead to the formation of 11-ketodihydrotestosterone. In vitro studies using the LNCaP prostate cancer cell line, which endogenously expresses the necessary enzymes, have demonstrated the conversion of 11-ketoprogesterone to 11-ketodihydrotestosterone.[1]

digraph "11_Ketoprogesterone_Backdoor_Pathway" {

graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", max_width="760px"];

node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [color="#5F6368", arrowhead=normal, fontname="Arial", fontsize=8];

Progesterone [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"11β-Hydroxyprogesterone" [fillcolor="#FBBC05"];

"11-Ketoprogesterone" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"5α-Pregnane-3,11,20-trione" [fillcolor="#FBBC05"];

"5α-Pregnan-3α-ol-11,20-dione (Alfaxalone)" [fillcolor="#FBBC05"];

"11-Ketoandrosterone" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"11-Ketodihydrotestosterone" [shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

Progesterone -> "11β-Hydroxyprogesterone" [label="CYP11B1/\nCYP11B2"];

"11β-Hydroxyprogesterone" -> "11-Ketoprogesterone" [label="11βHSD2"];

"11-Ketoprogesterone" -> "11β-Hydroxyprogesterone" [label="11βHSD1", style=dashed];

"11-Ketoprogesterone" -> "5α-Pregnane-3,11,20-trione" [label="SRD5A1"];

"5α-Pregnane-3,11,20-trione" -> "5α-Pregnan-3α-ol-11,20-dione (Alfaxalone)" [label="AKR1C2"];

"5α-Pregnan-3α-ol-11,20-dione (Alfaxalone)" -> "11-Ketoandrosterone" [label="CYP17A1"];

"11-Ketoandrosterone" -> "11-Ketodihydrotestosterone" [label="...", style=dotted];

{rank=same; Progesterone; "11β-Hydroxyprogesterone"; "11-Ketoprogesterone"}

{rank=same; "5α-Pregnane-3,11,20-trione"; "5α-Pregnan-3α-ol-11,20-dione (Alfaxalone)"}

{rank=same; "11-Ketoandrosterone"; "11-Ketodihydrotestosterone"}

}

General experimental workflow for studying 11-ketoprogesterone metabolism in cell culture.

Steroid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of multiple steroids in a single analysis.

General Protocol Outline:

-

Sample Preparation:

-

Internal Standards: Spike samples with a mixture of deuterated internal standards corresponding to the analytes of interest to correct for matrix effects and variations in extraction efficiency.

-

Extraction: Perform liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) to isolate the steroids from the biological matrix.

-

Derivatization (Optional): For certain steroids, derivatization may be necessary to improve ionization efficiency and sensitivity.

-

Chromatographic Separation:

-